molecular formula C6H4Cl2OS B1329902 2-Acetyl-4,5-dichlorothiophene CAS No. 57681-59-1

2-Acetyl-4,5-dichlorothiophene

Cat. No.: B1329902
CAS No.: 57681-59-1
M. Wt: 195.07 g/mol
InChI Key: HNSUJYLVQPGASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-4,5-dichlorothiophene is an organic compound with the molecular formula C6H4Cl2OS. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two chlorine atoms and an acetyl group attached to the thiophene ring. It is used in various chemical and industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

2-Acetyl-4,5-dichlorothiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, specifically cytochrome P450 14 alpha-sterol demethylase (CYP51), through molecular docking studies . These interactions suggest that this compound may act as an inhibitor of CYP51, potentially affecting sterol biosynthesis pathways. Additionally, its antioxidant properties have been evaluated, indicating its ability to scavenge free radicals and reduce oxidative stress .

Cellular Effects

The effects of this compound on cellular processes have been studied in various cell lines. It has demonstrated cytotoxic activity against several cancer cell lines, including liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells . This cytotoxicity is likely due to its ability to induce apoptosis and inhibit cell proliferation. Furthermore, this compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress response and apoptosis regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, inhibiting their activity and thereby affecting sterol biosynthesis . This inhibition can lead to alterations in membrane fluidity and function, impacting cellular homeostasis. Additionally, the compound’s antioxidant properties enable it to neutralize reactive oxygen species, reducing oxidative damage to cellular components . These combined effects contribute to its cytotoxic and antiproliferative activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been investigated. The compound exhibits moderate stability under standard laboratory conditions, with a tendency to degrade over extended periods . Long-term studies have shown that its effects on cellular function, such as cytotoxicity and enzyme inhibition, remain consistent over time, although the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed a dose-dependent response. At lower doses, the compound exhibits minimal toxicity and maintains its cytotoxic and antioxidant properties . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its interactions with cytochrome P450 enzymes . The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential for drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in lipid-rich regions, such as cell membranes, due to its lipophilic nature. This localization can enhance its interactions with membrane-bound enzymes and receptors, thereby modulating its biological activity .

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum and mitochondria within cells . This subcellular distribution is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The localization in the endoplasmic reticulum allows it to interact with cytochrome P450 enzymes, while its presence in mitochondria enables it to influence oxidative phosphorylation and apoptosis pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4,5-dichlorothiophene typically involves the acylation of 2,5-dichlorothiophene. One common method is the Friedel-Crafts acylation reaction, where 2,5-dichlorothiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-4,5-dichlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Acetyl-3,5-dichlorothiophene
  • 2-Acetyl-4,5-dibromothiophene
  • 2-Acetyl-4,5-difluorothiophene

Comparison: 2-Acetyl-4,5-dichlorothiophene is unique due to the specific positioning of the chlorine atoms and the acetyl group on the thiophene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of chlorine atoms enhances its electrophilic substitution reactions, making it more reactive towards nucleophiles .

Properties

IUPAC Name

1-(4,5-dichlorothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c1-3(9)5-2-4(7)6(8)10-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSUJYLVQPGASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206384
Record name Ethanone, 1-(4,5-dichloro-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57681-59-1
Record name 1-(4,5-Dichloro-2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57681-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4,5-dichloro-2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057681591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4,5-dichloro-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-Thiophen-2-yl-ethanone (5.0 grams, 40.0 mmole) in chloroform (50 ml) at 20° C. was added portionwise aluminum chloride (15.9 grams, 119.0 mmole). The mixture was stirred at 20° C. for 10 minutes and 1 M Cl2 in carbon tetrachloride (120 ml) was added dropwise. The mixture was stirred at room temperature for 30 minutes and diluted with methylene chloride (300 ml) and washed with 1 N sodium hydroxide and water and dried over magnesium sulfate and concentrated to give a solid (8.5 g). MW 195.07; MS (m/e) 196 (M++1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-4,5-dichlorothiophene
Reactant of Route 2
Reactant of Route 2
2-Acetyl-4,5-dichlorothiophene
Reactant of Route 3
Reactant of Route 3
2-Acetyl-4,5-dichlorothiophene
Reactant of Route 4
2-Acetyl-4,5-dichlorothiophene
Reactant of Route 5
2-Acetyl-4,5-dichlorothiophene
Reactant of Route 6
Reactant of Route 6
2-Acetyl-4,5-dichlorothiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.